Butylated Hydroxyanisole

Content Navigation

BHT volatilizes at >100°C, leaving baked goods and pet foods unprotected; PG forms dark complexes with iron, spoiling cosmetics. Butylated Hydroxyanisole (BHA) solves both: it withstands 120°C carry-through processing and remains inert to trace metals.

- Maintains lipid stability 6 months post-extrusion.

- Soluble in propylene glycol/alcohol for uniform antioxidant distribution.

- No dark complexes with iron in cosmetic creams.

cGMP-compliant, in stock for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Insoluble in water, freely soluble in ethanol

Insoluble in water

Soluble in petroleum ether, ethanol

Freely soluble in alcohol, propylene glycol, chloroform, ether; soluble in petroleum ether (Shellysolve H), fats, oils.

1% in glycerine at 100 °C

For more Solubility (Complete) data for Butylated hydroxyanisole (6 total), please visit the HSDB record page.

Synonyms

Canonical SMILES

Purity

Package Size

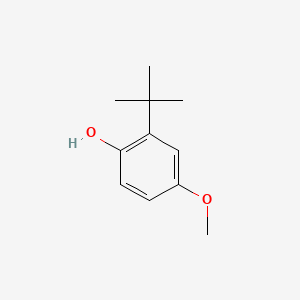

Butylated Hydroxyanisole (BHA, CAS 121-00-6) is a synthetic hindered phenolic antioxidant composed primarily of two isomers (2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole). It functions as a chain-breaking free radical scavenger to delay oxidative rancidity in lipids, waxes, and essential oils. As a waxy, fat-soluble solid, BHA is a staple in food, cosmetic, and industrial procurement due to its distinct thermal resilience and solvent compatibility. Unlike standard aliphatic antioxidants, the sterically hindered phenol structure of BHA provides a specific balance of volatility and stability, making it a critical raw material for high-temperature processing workflows and multi-solvent formulations where delayed oxidation is required [1].

Research Fit

Substituting BHA with close analogs like Butylated Hydroxytoluene (BHT), Propyl Gallate (PG), or tert-Butylhydroquinone (TBHQ) frequently results in formulation failure or compromised shelf life. While BHT is cheaper, its lower thermal degradation threshold causes it to volatilize during baking or extrusion, leaving the final product unprotected . Conversely, while PG offers high initial antioxidant capacity, it is highly reactive with trace metals like iron, forming dark complexes that cause severe discoloration in cosmetics and mineral-fortified products [1]. Furthermore, BHT's strict lipophilicity prevents its use in alcohol- or propylene glycol-based extracts, whereas BHA remains soluble. Consequently, buyers must procure BHA specifically when a workflow demands post-heating 'carry-through' protection, metal-ion inertness, and compatibility with polar co-solvents.

Substitution Risk

Thermal Degradation Threshold and Post-Baking 'Carry-Through'

BHA demonstrates superior thermal stability compared to its primary substitute, BHT, making it essential for high-heat processing. Research on synthetic antioxidant thermal thresholds indicates that BHA remains stable up to 120°C (248°F), whereas BHT begins to volatilize and degrade at 100°C (212°F). This 20°C differential allows BHA to survive baking and extrusion processes—a phenomenon known as the 'carry-through' effect—ensuring active free-radical scavenging in the finished product, whereas BHT is lost to the atmosphere .

| Evidence Dimension | Thermal degradation threshold |

| Target Compound Data | Stable up to 120°C (248°F) |

| Comparator Or Baseline | BHT (degrades/volatilizes at 100°C / 212°F) |

| Quantified Difference | 20°C higher thermal stability threshold |

| Conditions | High-temperature food processing and extrusion |

Buyers manufacturing baked goods, extruded feeds, or hot-melt adhesives must select BHA over BHT to guarantee the final product retains active antioxidant protection after heat exposure.

Trace Metal Reactivity and Discoloration Prevention

In formulations containing trace minerals or processed in metal equipment, Propyl Gallate (PG) acts as a strong chelating agent, reacting with iron to form dark, colored complexes that ruin product aesthetics. BHA, by contrast, does not stain or form colored coordination complexes with metal ions and remains structurally stable even under weak alkaline conditions where PG is heat-labile [1].

| Evidence Dimension | Metal ion chelation and complex formation |

| Target Compound Data | Zero color complex formation with trace iron |

| Comparator Or Baseline | Propyl Gallate (PG) (forms dark colored complexes) |

| Quantified Difference | Complete elimination of iron-induced discoloration |

| Conditions | Storage or processing in metal containers; mineral-fortified matrices |

Procurement for cosmetics, essential oils, and fortified foods requires BHA to prevent the severe aesthetic degradation caused by PG-metal reactions.

Co-Solvent Solubility in Emulsions and Extracts

BHT is strictly lipophilic and only soluble in fats, oils, and non-polar solvents, which severely limits its use in complex emulsions or extracts. BHA possesses a broader solubility profile; in addition to fats and oils, it is fully soluble in propylene glycol, petroleum ether, chloroform, and 50% alcohol solutions [1]. This allows BHA to be integrated into flavor extracts and cosmetic serums where BHT would precipitate out of solution.

| Evidence Dimension | Solvent compatibility |

| Target Compound Data | Soluble in fats, oils, propylene glycol, and 50% alcohol |

| Comparator Or Baseline | BHT (soluble only in fats and oils) |

| Quantified Difference | Expanded solubility into polar co-solvents (propylene glycol, alcohol) |

| Conditions | Multi-phase cosmetic and food extract formulations |

Formulators of liquid extracts, fragrances, and mixed-solvent emulsions must procure BHA to ensure homogenous antioxidant distribution without precipitation.

Oxidative Stability in Waste Cooking Oil Biodiesel (FAME)

In industrial applications such as biodiesel (Fatty Acid Methyl Ester) stabilization, BHA significantly outperforms BHT at low dosing levels. In a 6-month storage study of waste cooking oil biodiesel, BHA achieved an induction period of over 11 hours at a concentration of 250 ppm. Under identical conditions, BHT was the least effective antioxidant and failed to meet the EN14112 standard target of an 8-hour induction period at 250 ppm [1].

| Evidence Dimension | Oxidation induction period (EN14112 standard) |

| Target Compound Data | >11 hours at 250 ppm |

| Comparator Or Baseline | BHT (<8 hours at 250 ppm) |

| Quantified Difference | >3 hours longer induction period, passing the regulatory threshold |

| Conditions | Waste cooking oil methyl ester stored for 6 months at 250 ppm dosing |

Industrial biodiesel manufacturers can achieve EN14112 regulatory compliance at lower, more economical dosing levels by procuring BHA instead of BHT.

High-Temperature Bakery and Extruded Feed Production

BHA is the mandatory choice over BHT for baked goods, crackers, and extruded pet foods. Because BHA withstands temperatures up to 120°C, it provides the necessary 'carry-through' effect, ensuring the lipid components of the final packaged product remain protected against oxidative rancidity long after exiting the oven .

Essential Oil, Fragrance, and Flavor Extract Stabilization

For liquid extracts utilizing propylene glycol or 50% alcohol as carriers, BHA is selected over BHT due to its superior solubility profile. This prevents the antioxidant from precipitating out of solution, ensuring uniform protection of volatile aroma compounds [1].

Cosmetic Emulsions and Mineral-Fortified Creams

In dermatological and cosmetic formulations where trace metals (like iron) are present, BHA is prioritized over Propyl Gallate. BHA does not chelate metals or form dark complexes, preserving the intended color and visual purity of the cream or lotion [2].

Biodiesel (FAME) Shelf-Life Extension

BHA is utilized in the stabilization of waste cooking oil biodiesel to meet the EN14112 8-hour induction period standard. It provides superior oxidative stability compared to BHT at economical 250 ppm dosing levels, ensuring fuel integrity over 6-month storage cycles [3].

Application Fit Matrix

References

- [2] Curology. What you need to know about using BHT in skincare. 2025.

- [3] Zancheng Life. Application of Three Antioxidants BHT, TBHQ and BHA in Food. 2020.

- [4] BioResources. Abiding effects of phenolic antioxidants on oxidative behaviour of fatty acid methyl esters derived from waste cooking oil. 2021.

Physical Description

Other Solid

White or slightly yellow flakes or waxy solid with a slight aromatic smell

White, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste; [CAMEO]

Faintly beige fine plates; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

268 °C

Flash Point

156 °C

113 °C (235 °F) - closed cup

Heavy Atom Count

Odor

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.

It degrades after prolonged exposure to sunlight.

When heated to decomposition it emits acrid and irritating fumes.

Melting Point

Between 48 °C and 63 °C

51 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 146 of 153 companies (only ~ 4.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Mechanism of Action

EFFECTS OF BUTYLATED HYDROXYANISOLE (BHA) ON ARYL HYDROCARBON HYDROXYLASE (AHH) ACTIVITES IN LIVER, LUNG & SKIN OF RATS & MICE WERE STUDIED TO EXAMINE POSSIBLE MECHANISMS OF ANTICARCINOGENIC ACTIONS. AHH INDUCERS, 3-METHYLCHOLANTHRENE, PHENOBARBITAL &2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN WERE USED. IT WAS OBSERVED THAT 2-TERT-BUTYL-4-HYDROXYANISOLE, 3-TERT-BUTYL-4-HYDROXYANISOLE & BHA COMMERCIAL MIXTURE (85% 3-BHA & 15% 2-BHA) HAD ABOUT THE SAME POTENCY IN INHIBITING MICROSOMAL AHH, ALTHOUGH THE 2-ISOMER APPEARED TO BE SLIGHTLY MORE INHIBITORY. DATA SUGGEST THAT INHIBITORY ACTION OBSERVED IN COMMERCIAL BHA IS DUE TO THE COMBINED ACTION OF BOTH ISOMERS & IS DEPENDENT ON SPECIES OF ANIMAL, TISSUE TYPES & TREATMENT WITH INDUCERS.

/Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/

Estrogen metabolism-mediated oxidative stress is suggested to play an important role in estrogen-induced breast carcinogenesis. We have earlier demonstrated that antioxidants, vitamin C (Vit C) and butylated hydroxyanisole (BHA) inhibit 17beta-estradiol (E2)-mediated oxidative stress and oxidative DNA damage, and breast carcinogenesis in female August Copenhagen Irish (ACI) rats. The objective of the present study was to characterize the mechanism by which above antioxidants prevent DNA damage during breast carcinogenesis. Female ACI rats were treated with E2; Vit C; Vit C+E2; BHA; and BHA+E2 for up to 240 days. mRNA and protein levels of a DNA repair enzyme 8-Oxoguanine DNA glycosylase (OGG1) and a transcription factor NRF2 were quantified in the mammary and mammary tumor tissues of rats after treatment with E2 and compared with that of rats treated with antioxidants either alone or in combination with E2. The expression of OGG1 was suppressed in mammary tissues and in mammary tumors of rats treated with E2. Expression of NRF2 was also significantly suppressed in E2-treated mammary tissues and in mammary tumors. Vitamin C or BHA treatment prevented E2-mediated decrease in OGG1 and NRF2 levels in the mammary tissues. Chromatin immunoprecipitation analysis confirmed that antioxidant-mediated induction of OGG1 was through increased direct binding of NRF2 to the promoter region of OGG1. Studies using silencer RNA confirmed the role of OGG1 in inhibition of oxidative DNA damage. Our studies suggest that antioxidants Vit C and BHA provide protection against oxidative DNA damage and E2-induced mammary carcinogenesis, at least in part, through NRF2-mediated induction of OGG1.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Impurities

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01%

4-Hydroxyanisole, max 0.5%; 1-tert-butyl-2,5-dimethoxybenzene, max 0.5%; 2,5-Di-tert-butyl-hydroxyanisole, max 0.2%; hydroquinone dimethyl ether, max 0.1%; sulfated ash, max 0.01%; lead (as Pb), max 20 ppm; arsenic (as As) max 3 ppm

Other CAS

921-00-6

25013-16-5

Absorption Distribution and Excretion

Absorption of BHA from the digestive tract is by passive diffusion.

BHA was fed to groups of three beagle dogs at dose levels of 0, 0.3, 3, 30 and 100 mg/kg bw for 1 yr. All animals survived; no pathological lesion was seen, and there was not demonstrable storage of BHA ... .

In male and female Sprague-Dawley rats, BHA was absorbed rapidly after oral administration and metabolized.

When male volunteers were given an oral dose of 50 mg BHA, 27-77% was excreted in the urine as the glucuronide and urinary metabolites. ... Urinary excretion of BHA was maximal within 17 hr and complete by 48 hr. ... When human volunteers were given a single oral dose of 14(C)-labelled BHA (approx 0.5 mg/kg bw), 60-70% of the radioactivity was excreted in the urine within 2 days and 80-86.5% by day 11. ... Four male volunteers were given 30 mg BHA orally and 10 days later

Metabolism Metabolites

DI-BHA (2,2'-DIHYDROXY-3,3'-DI-TERT-BUTYL-5,5'-DIMETHOXYDIPHENYL) WAS ISOLATED AS REACTION PRODUCT OF EITHER COMMERCIAL HORSERADISH PEROXIDASE OR PARTIALLY PURIFIED RAT INTESTINE PEROXIDASE & HYDROGEN PEROXIDE WITH 2-TERT-BUTYL-4-METHOXYPHENOL. CYCLIC COMPOUNDS (SUCH AS DI-BHA) POSSESSING A HYDROXY GROUP IN THE RING ARE COMPETITIVE INHIBITORS WITH RESPECT TO GUAIACOL & NON-COMPETITIVE INHIBITORS WITH RESPECT TO HYDROGEN PEROXIDASE IN A SYSTEM CONTAINING GUAIACOL, HYDROGEN PEROXIDASE & PEROXIDASE.

In rat, oral doses (0.4 g/kg) are excreted largely in urine, as glucuronide conjugate (72% of dose) with smaller ammounts of ethereal sulfate (14%) and of unchanged BHA (5%). Similar pattern of metabolism is ... seen in rabbit and human ...

... Dogs excrete only small amounts of BHA glucuronide in urine (5.5%) and most of dose is excreted as unchanged BHA in feces. Dogs also excrete greater proportion as ethereal sulfate (23% of dose), and ... form hydroxylated and demethylated metabolites ... not detected in human urine.

In male and female Sprague-Dawley rats, BHA was absorbed rapidly after oral administration and metabolized. The main metabolites were 4-O-conjugates: the O-sulfate and the O-glucuronide ... (No data on absorption via the skin were available to the Working Group.)

After administration of a single oral dose of 1000 mg BHA to New Zealand white rabbits, 46% of the dose was excreted in the urine as glucuronides, 9% as ethereal sulfates and 6% as free phenols. Excretion of glucuronides was inversely dose dependent: 60% was recovered as glucuronides after a dose of 500 mg and 84% after 250 mg. Recovery of BHA as glucuronide after repeated dosing (three or four doses) was lower than that after a single dose ... .

Associated Chemicals

3-tert-Butyl-4-hydroxyanisole; 121-00-6

Wikipedia

Use Classification

Fragrance Ingredients

Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes

Cosmetics -> Antioxidant

Methods of Manufacturing

Methylation of hydroquinone yields an intermediate that gives a mixture of 3-BHA and 2-BHA upon treatment with tert-butyl alcohol and phosphoric acid. Butylation of hydroquinone and subsequent methylation with dimethyl sulfate and sodium hydroxide can also be used to produce a mixture of the two BHA isomers. In addition, BHA can be synthesized by the tert-butylation of 4-methoxyphenol over silica or alumina at 150 °C.

It is manufactured by the alkylation of 4-hydroxyanisole with isobutylene that yields a mixture of 2- and 3-tert-butyl isomers as products.

Butylated hydroxyanisole is prepared from 4-methoxyphenol and tert-butyl alcohol over silica or alumina at 150 °C or from hydroquinone and tert-butyl alcohol or isobutene, using an acid catalyst and then methylating.

General Manufacturing Information

Phenol, 2-(1,1-dimethylethyl)-4-methoxy-: ACTIVE

Phenol, (1,1-dimethylethyl)-4-methoxy-: ACTIVE

Commercially available BHA is generally an 85:15 mixture of the 3-t-butyl- and 2-t-butyl-isomer.

BHA and BHT (butylated hydroxytoluene) are monohydric phenolic antioxidants that, prior to their introduction and acceptance in the food industry, were used to protect petroleum against oxidative degumming.

BHA is very extensively used by food industries, especially in the USA. Because of its high thermal stability it is used in food cooked or fried in animal oils. It is an effective stabilizer for vitamin A, oil of lacum, essential oils, paraffin, and polyethylenes.

Cooking beef patties results in formation of mutagens detectable by Salmonella typhimurium TA98 with metabolic activation. Decreased mutagenic activity results when frying beef with added BHA. The addn of BHA in beef patties may provide a practical way of reducing mutagen formation during frying of beef.

Its antioxidant properties are not lost during cooking so that flour fats and other BHA-stabilized ingredients may be used to produce stabilized products.

For more General Manufacturing Information (Complete) data for Butylated hydroxyanisole (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

HPLC USED FOR DETECTION & ANALYSIS OF BUTYLATED HYDROXYANISOLE ISOMERS; INCLUDING 3-BHA IN FOOD.

Butylated hydroxyanisole is extracted from ready to eat breakfast cereals with carbon disulfide and determined by GC, using flame ionization detection.

In this study, we developed a novel molecularly-imprinted electrochemical sensor based on a glassy carbon electrode (GCE) decorated by graphene-Prussian blue (GR-PB) composites for the selective and sensitive determination of butylated hydroxyanisole (BHA). The molecularly-imprinted polymers (MIPs) were synthesized by BHA and pyrrole as the template molecule and functional monomer, respectively. Also, the MIPs were assembled on the surface of the GR-PB/GCE by electropolymerization. The sensor was characterized by cyclic voltammetry (CV), scanning electron microscopy (SEM), electrochemical impedance spectroscopy (EIS) and chronoamperometry. It was confirmed that the synergistic effects of GR and PB could improve the electrochemical response and the sensitivity of the sensor. The linear range of the sensor was from 9 x 10(-8) mol/L to 7 x 10(-5) mol/L, with a limit of detection (LOD) of 7.63 x 10(-8) mol/L (S/N = 3). The proposed sensor displayed high selectivity, excellent stability and good reproducibility for the determination of BHA. It was successfully applied to the determination of BHA in real samples.

A highly sensitive and convenient high-performance liquid chromatography technique coupled with chemiluminescence (CL) detection for the simultaneous determination of butylated hydroquinone (TBHQ) and butylated hydroxyanisole (BHA) in oil is established. The detection is based on the inhibitory effect on the CL reaction between luminol and potassium ferricyanide in an alkaline medium. Samples were separated through a reverse-phase C18 column using a mobile phase of methanol and water (80: 20, v/v) at a flow rate of 0.5 mL/min. The effects of various parameters including mobile phase, flow rate and chemiluminescence regent were studied. Under optimum conditions, both TBHQ and BHA showed good linear relationships in the range 1x10(-7) - 1x10(-5) g/mL with detection limits of 24 and 33 ng/mL, respectively. The proposed method is simple and sensitive, with low costs. The method was successfully applied for the quantification of TBHQ and BHA in sesame oil. The possible inhibition mechanism is also discussed briefly.

Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: butylated hydroxyanisole; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.16 ug/L.

Although there have been few occasions to determine air concentrations during the use of BHA, this can be done by collecting it in dilute caustic solution or in organic solvents and then employing colorimetric methods suitable for phenolic materials, ultraviolet spectrophotometry, or polarographic methods for its analysis.

For more Analytic Laboratory Methods (Complete) data for Butylated hydroxyanisole (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Plasma and urine: GC/FID.

Storage Conditions

Interactions

MICE MAINTAINED ON DIET CONTAINING 0.75% 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) FOR 8 DAYS SHOWED 50% REDUCTION IN MAXIMAL ORNITHINE DECARBOXYLASE (ODC) INDUCTION FOLLOWING TREATMENT WITH TPA (12-O-TETRADECANOYLPHORBOL-13-ACETATE) WHEN COMPARED TO MICE FED CONTROL DIET. TOPICAL APPLICATION OF BHA (55 UMOLE) 30 MIN PRIOR TO TPA TREATMENT (17 NMOL) ELICITED 80% INHIBITION OF PROMOTER-INDUCED ODC ACTIVITY. BHA WAS INEFFECTIVE AS INHIBITOR WHEN ADMIN 16 HR BEFORE OR 2 HR AFTER THE PROMOTER. INHIBITION WAS DOSE DEPENDENT WITH A DOSE PRODUCING 50% INHIBITION OF ODC INDUCTION OF 6 UMOLE. A STRUCTURE-ACTIVITY STUDY SHOWED THAT HYDROXYL & TERT-BUTYL SUBSTITUENTS WERE IMPORTANT DETERMINANTS OF INHIBITORY ACTIVITY.

RATS WERE FED 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (0.5% WT/WT) IN DIET WITH OR WITHOUT CIPROFIBRATE (10 MG/KG BODY WT) FOR 60 WK. 2(3)-TERT-BUTYL-4-HYDROXYANISOLE CAUSED SIGNIFICANT DECR IN INCIDENCE & NUMBER OF HEPATOCELLULAR CARCINOMAS THAT WERE LARGER THAN 5 MM. DATA SUGGEST THAT INHIBITORY EFFECT ON CIPROFIBRATE-INDUCED HEPATIC TUMORIGENESIS MAY BE DUE TO H2O2 & FREE RADICAL-SCAVENGING PROPERTY, SINCE IT DOES NOT PREVENT PEROXISOMES PROLIFERATION & INDUCTION OF H2O2-GENERATING PEROXISOMAL ENZYMES IN LIVERS OF RATS FED CIPROFIBRATE.

BHA LD50 was determined in mice and rats following ip or oral admin, using dimethylsulfoxide or olive oil as vehicle. When dimethylsulfoxide was used, BHA ip LD50 was about two orders of magnitude lower as compared to oral LD50. This difference was not so marked when BHA was administered in olive oil. /BHA/

/Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/

Drinking water disinfection by-products (DBPs) are generated by the chemical disinfection of water and may pose hazards to public health. Two major classes of DBPs are found in finished drinking water: haloacetic acids (HAAs) and trihalomethanes (THMs). HAAs are formed following disinfection with chlorine, which reacts with iodide and bromide in the water. Previously the HAAs were shown to be cytotoxic, genotoxic, mutagenic, teratogenic and carcinogenic. /The objective of the study was/ to determine the effect of HAAs in human somatic and germ cells and whether oxidative stress is involved in genotoxic action. In the present study both somatic and germ cells have been examined as peripheral blood lymphocytes and sperm. The effects of three HAA compounds: iodoacetic acid (IAA), bromoacetic acid (BAA) and chloroacetic acid (CAA) were investigated. After determining appropriate concentration responses, oxygen radical involvement with the antioxidants, butylated hydroxanisole (BHA) and the enzyme catalase, were investigated in the single cell gel electrophoresis (Comet) assay under alkaline conditions, >pH 13 and the micronucleus assay. In the Comet assay, BHA and catalase were able to reduce DNA damage in each cell type compared to HAA alone. In the micronucleus assay, micronuclei (MNi) were found in peripheral lymphocytes exposed to all three HAAs and catalase and BHA were in general, able to reduce MNi induction, suggesting oxygen radicals play a role in both assays. These observations are of concern to public health since both human somatic and germ cells show similar genotoxic responses.

Butylated hydroxyanisole and propylparaben are phenolic preservatives commonly used in food, pharmaceutical and personal care products. Both chemicals have been subjected to extensive toxicological studies, due to the growing concern regarding their possible impacts on environmental and human health. However, the cytotoxicity and underlying mechanisms of co-exposure to these compounds have not been explored. In this study, a set of relevant cytotoxicity endpoints including cell viability and proliferation, oxidative stress, DNA damage and gene expression changes were analyzed to assess whether the antioxidant butylated hydroxyanisole could prevent the pro-oxidant effects caused by propylparaben in Vero cells. We demonstrated that binary mixtures of both chemicals induce greater cytotoxic effects than those reported after single exposure to each compound. Simultaneous treatment with butylated hydroxyanisole and propylparaben caused G0/G1 cell cycle arrest as a result of enhanced generation of oxidative stress and DNA double strand breaks. DNA microarray analysis revealed that a cross-talk between transforming growth factor beta (TGFbeta) and ataxia-telangiectasia mutated kinase (ATM) pathways regulates the response of Vero cells to the tested compounds in binary mixture. Our findings indicate that butylated hydroxyanisole potentiates the pro-oxidant effects of propylparaben in cultured mammalian cells and provide useful information for their safety assessment.

The individual and combined (binary mixtures) (anti)androgenic effect of butylparaben (BuPB), butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT) and propyl gallate (PG) was evaluated using the MDA-kb2 cell line. Exposing these cells to AR agonists results in the expression of the reporter gene (encoding for luciferase) and luminescence can be measured in order to monitor the activity of the reporter protein. In case of the evaluation of the anti-androgenic effect, the individual test compounds or binary mixtures were tested in the presence of a fixed concentration of a strong AR agonist (1000 pM 5-alpha-dihydrotestosterone; DHT). Cell viability was assessed using a resazurin based assay. For PG, this is the first report in the literature concerning its (anti)androgenic activity. In case of both individual and mixture testing none of the compounds or binary combinations showed androgenic activity. When tested in the presence of DHT, BuPB, BHA and BHT proved to be weak anti-androgens and this was confirmed during the evaluation of binary mixtures (BuPB+BHA, BuPB+BHT and BHA+BHT). Besides performing the in vitro testing of the binary combinations, two mathematical models (dose addition and response addition) were evaluated in terms of accuracy of prediction of the anti-androgenic effect of the selected binary mixtures. The dose addition model guaranteed a good correlation between the experimental and predicted data. However, no estimation was possible in case of mixtures containing PG, due to the lack of effect of the compound in case of the individual testing.

The present study was aimed to study protective effect of butylated hydroxyanisole (BHA), a phenolic antioxidant used in foods on ferric nitrilotriacetate (Fe-NTA)-induced nephrotoxicity. Male albino rats of Wistar strain (4-6 weeks old) weighing 125-150 g were used in this study. Animals were given a single dose of Fe-NTA (9 mg/kg body weight) after treatment with BHA (1 and 2 mg/animal/day). Fe-NTA treatment enhanced ornithine decarboxylase (ODC) activity to 5.3-fold, and [(3)H]-thymidine incorporation in DNA to 2.5-fold in kidney compared with the corresponding saline-treated control, whereas glutathione (GSH) levels and the activities of antioxidant enzymes decreased to a range of 2- to 2.5-fold in kidney. These changes were reversed significantly in animals receiving a pretreatment of BHA. The enhanced ODC activity and DNA synthesis showed a reduction to 2.12-fold and 1.15-fold, respectively, at a higher dose of 2 mg BHA/day/animal, compared with the Fe-NTA-treated groups. Pretreatment with BHA prior to Fe-NTA treatment increased GSH and the activities of antioxidant enzymes to a range of 1.5- to 2-fold in kidney. The results indicate that BHA suppresses Fe-NTA-induced nephrotoxicity in male Wistar rats.

For more Interactions (Complete) data for Butylated hydroxyanisole (32 total), please visit the HSDB record page.

Stability Shelf Life

It degrades after prolonged exposure to sunlight.

Explore Compound Types